4-氯-2,6-二碘酚

描述

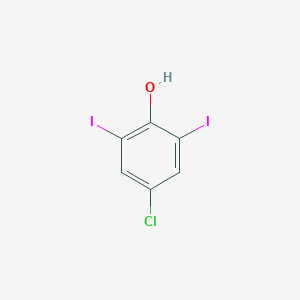

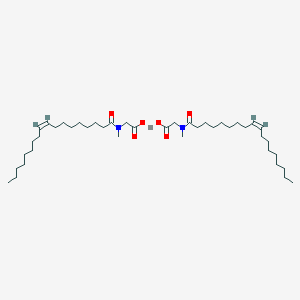

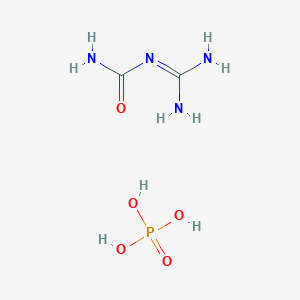

4-Chloro-2,6-diiodophenol is a chemical compound with the molecular formula C6H3ClI2O . It has a molecular weight of 380.35 g/mol . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 4-Chloro-2,6-diiodophenol involves certain reaction conditions with hydrogen chloride, potassium iodate, and potassium iodide in methanol and water .Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2,6-diiodophenol . The InChI code is 1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . The canonical SMILES structure is C1=C(C=C(C(=C1I)O)I)Cl .Physical And Chemical Properties Analysis

4-Chloro-2,6-diiodophenol has a molecular weight of 380.35 g/mol . It has a computed XLogP3 value of 2.9 . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a topological polar surface area of 20.2 Ų . The compound is solid in its physical form .科学研究应用

Biological Research

4-Chloro-2,6-diiodophenol (CDP) is utilized in biological research due to its significant halogen content, which can be useful in radiolabeling studies. Its high iodine content makes it a potential candidate for use in thyroid-related research, where iodine uptake and metabolism are of interest .

Chemistry

In the field of chemistry, CDP is used for synthetic purposes. Its reactivity with various organic and inorganic compounds allows for the synthesis of a wide range of derivatives. These derivatives can then be used to study reaction mechanisms or as intermediates in the synthesis of more complex molecules .

Medicine

CDP’s derivatives are explored for their potential medicinal properties. For instance, iodinated compounds derived from CDP are studied for their use as contrast agents in medical imaging. The high atomic number of iodine provides excellent X-ray attenuation properties, making these compounds valuable in computed tomography (CT) scans.

Environmental Science

Environmental scientists study CDP for its role in the formation of disinfection byproducts (DBPs) during water treatment processes. Understanding the behavior of CDP in chlorination reactions helps in mitigating the formation of harmful DBPs in drinking water .

Material Science

Researchers in material science investigate the incorporation of CDP into various materials to enhance their properties. For example, CDP can be used to modify the surface properties of polymers or to create iodine-doped conductive materials .

Analytical Methods

CDP is also important in analytical chemistry, where it may be used as a standard or reagent in various analytical techniques. Its unique spectral properties can be leveraged in spectroscopy, and its reactivity can be utilized in chromatographic methods to separate and identify different compounds .

Industrial Processes

In industrial processes, CDP can be involved in the synthesis of dyes, pigments, and other iodine-containing compounds. Its reactivity with other halogens and organic molecules makes it a valuable compound in the manufacturing of specialty chemicals .

Pharmaceuticals

The pharmaceutical industry explores the use of CDP in drug development, particularly in the synthesis of iodine-containing drugs. These drugs can have applications in antiseptic products or as intermediates in the synthesis of more complex pharmaceuticals .

安全和危害

The compound has been classified under GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust, and if in eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

4-Chloro-2,6-diiodophenol is a disinfectant that belongs to the family of phenolic compounds . It has been shown to be effective against Diptera, Culicidae, and Trichoptera . These are families of insects, suggesting that the primary targets of this compound are certain types of insects.

Mode of Action

It is known that it reacts with chlorine to form chloral hydrate . This reaction rate has been shown to increase with population density .

Biochemical Pathways

Its reaction with chlorine to form chloral hydrate suggests that it may interfere with biochemical pathways involving chlorine or related compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.54 cm/s .

Result of Action

Its effectiveness as a disinfectant suggests that it likely causes cellular damage or death in its target organisms .

Action Environment

The effectiveness of 4-Chloro-2,6-diiodophenol as a disinfectant has been found to be dependent on the concentration of chlorine in the water . This suggests that environmental factors, such as chlorine concentration and possibly other water quality parameters, can influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

4-chloro-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFDGPBRXPCSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436564 | |

| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-diiodophenol | |

CAS RN |

15459-50-4 | |

| Record name | 4-Chloro-2,6-diiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15459-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Chloro-2,6-diiodophenol a potential alternative for controlling Aedes aegypti larvae?

A: The research paper "Evaluation of Toxicity of Phenolic Compounds Using Aedes aegypti (Diptera: Culicidae) and Artemia salina" investigates the larvicidal activity of 4-Chloro-2,6-diiodophenol against Aedes aegypti mosquito larvae. The study demonstrated that 4-Chloro-2,6-diiodophenol exhibited higher toxicity against the larvae compared to another phenolic compound, 2,6-diiodophenol. While the study acknowledges that 4-Chloro-2,6-diiodophenol was less toxic than the organophosphate Temephos®, a common larvicide, it highlights the compound's potential as a larvicide, particularly considering the need to explore alternative control methods. This is especially important due to increasing concerns about the environmental impact and potential resistance development associated with existing larvicides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)

![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)